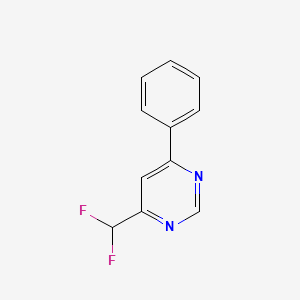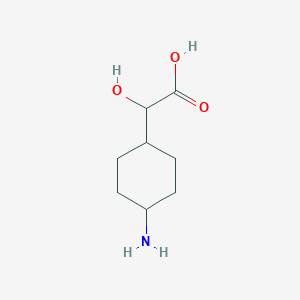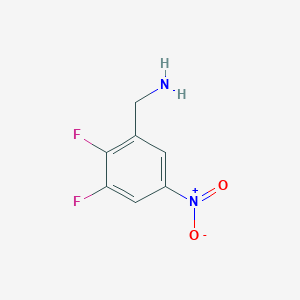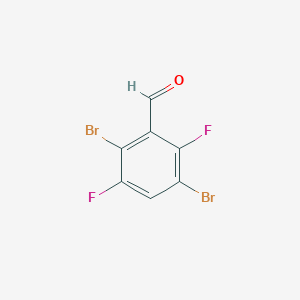
(2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a piperidinyl group, and a propanoate moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amine group: The piperidin-3-ylamine is first protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.
Formation of the ester: The protected amine is then reacted with methyl 2-bromo-3-oxopropanoate under basic conditions to form the ester linkage.
Hydrogenation: The benzyloxycarbonyl group is removed via hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Formation of the hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups using reagents like sodium methoxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol or alkyl halides in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new esters or amides.
Aplicaciones Científicas De Investigación
(2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate
- (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)butanoate
- (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)pentanoate
Uniqueness
The uniqueness of (2S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(piperidin-3-yl)propanoate hydrochloride lies in its specific combination of functional groups and its hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in applications where these properties are crucial.
Propiedades
Fórmula molecular |
C17H25ClN2O4 |
|---|---|
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
methyl (2S)-2-(phenylmethoxycarbonylamino)-3-piperidin-3-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C17H24N2O4.ClH/c1-22-16(20)15(10-14-8-5-9-18-11-14)19-17(21)23-12-13-6-3-2-4-7-13;/h2-4,6-7,14-15,18H,5,8-12H2,1H3,(H,19,21);1H/t14?,15-;/m0./s1 |
Clave InChI |
GOFUNTYRIMUUND-SCYKNNLXSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1CCCNC1)NC(=O)OCC2=CC=CC=C2.Cl |
SMILES canónico |
COC(=O)C(CC1CCCNC1)NC(=O)OCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(2S)-2-[acetyl(cyclopropyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13083576.png)

![3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083596.png)




![1-[(1-Methylcyclohexyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083625.png)
![2-([1,1'-Biphenyl]-4-yl)-9,10-di(naphthalen-2-yl)anthracene](/img/structure/B13083633.png)
![2-amino-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B13083646.png)

